molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No. B1343773
CAS RN: 374794-94-2
M. Wt: 169.26 g/mol
InChI Key: QLDPRSSIBTVEJA-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.27 . The compound exists as a colorless liquid .


Synthesis Analysis

The synthesis of “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” and its derivatives has been reported in the literature . A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were designed, synthesized, and evaluated as selective σ1 receptor ligands .


Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane” is 1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3 .

It should be stored in an inert atmosphere at 2-8°C . The compound is also available as a colorless liquid .

Safety And Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The compound and its derivatives have potential applications in the development of brain imaging agents for σ1 receptors . Further structural modifications could lead to the development of potential brain imaging agents for σ1 receptors .

properties

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPRSSIBTVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (from step (iv) above; 3.9 g, 13.57 mmol) in dichloromethane (10 ml) and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1) to give the title compound (2.04 g, 89%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

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